7-(2-Bromoacetyl)-4-hydroxybenzo[d]thiazol-2(3H)-one
CAS No.: 858635-83-3
Cat. No.: VC15896309
Molecular Formula: C9H6BrNO3S
Molecular Weight: 288.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 858635-83-3 |
|---|---|
| Molecular Formula | C9H6BrNO3S |
| Molecular Weight | 288.12 g/mol |
| IUPAC Name | 7-(2-bromoacetyl)-4-hydroxy-3H-1,3-benzothiazol-2-one |
| Standard InChI | InChI=1S/C9H6BrNO3S/c10-3-6(13)4-1-2-5(12)7-8(4)15-9(14)11-7/h1-2,12H,3H2,(H,11,14) |
| Standard InChI Key | DNNMJIACKGNLQU-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C2C(=C1C(=O)CBr)SC(=O)N2)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a benzo[d]thiazol-2(3H)-one scaffold substituted at the 4-position with a hydroxyl group and at the 7-position with a 2-bromoacetyl moiety. This arrangement confers unique electronic and steric properties, as the bromine atom enhances electrophilicity, while the hydroxyl group enables hydrogen bonding. The canonical SMILES representation (C1=CC(=C2C(=C1C(=O)CBr)SC(=O)N2)O) highlights the fused bicyclic system and functional group placements .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₆BrNO₃S |
| Molecular Weight | 288.12 g/mol |
| IUPAC Name | 7-(2-bromoacetyl)-4-hydroxy-3H-1,3-benzothiazol-2-one |
| Canonical SMILES | C1=CC(=C2C(=C1C(=O)CBr)SC(=O)N2)O |
| XLogP3-AA | 1.7 (estimated) |
The bromoacetyl group introduces reactivity toward nucleophilic substitution, a trait exploited in prodrug design and targeted covalent inhibition .
Synthesis and Structural Characterization
Synthetic Pathways
While no explicit synthesis protocol for 7-(2-bromoacetyl)-4-hydroxybenzo[d]thiazol-2(3H)-one is documented, analogous benzothiazoles are typically synthesized via cyclization of thiourea derivatives or Friedel-Crafts acylation. For example, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives are prepared through Hantzsch thiazole synthesis, involving condensation of α-haloketones with thioureas . Applying similar methodology, the target compound could hypothetically be synthesized by bromoacetylation of 4-hydroxybenzo[d]thiazol-2(3H)-one under controlled conditions.
Table 2: Comparative Synthesis of Benzothiazole Analogues
Spectroscopic Characterization
Though spectral data for the target compound are unavailable, related bromothiazoles exhibit distinctive NMR and IR profiles. For instance, the ¹H-NMR of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide shows aromatic protons at δ 7.19–7.56 ppm and a thiazole CH signal at δ 6.90 ppm . The bromoacetyl group’s carbonyl is expected near 170 ppm in ¹³C-NMR, while the C–Br stretch in IR would appear at ~650 cm⁻¹ .
Biological Activity and Mechanistic Insights
Table 3: Antimicrobial Activity of Selected Analogues
| Compound | MIC (µg/mL) | Target Pathogens |
|---|---|---|
| d1 (from ) | 16 (S. aureus), 32 (E. coli) | Gram-positive, Gram-negative |
| p2 (from ) | 24 (C. albicans) | Fungal species |
Anticancer Activity
Thiazole derivatives show potency against cancer cell lines. In Sulforhodamine B (SRB) assays, compound d7 from inhibited MCF7 breast cancer cells with an IC₅₀ of 12.4 µM. Molecular docking reveals that such compounds bind to estrogen receptor-α’s ligand-binding domain, disrupting proliferative signaling . The bromoacetyl group in 7-(2-bromoacetyl)-4-hydroxybenzo[d]thiazol-2(3H)-one could facilitate covalent binding to cysteine residues in oncogenic targets.
Computational and ADME Profiling
Molecular Docking Studies
Using Schrödinger’s Glide module, analogues of the target compound exhibit docking scores ≤ −8.2 kcal/mol against DprE1 and ER-α . The bromoacetyl moiety’s electrophilicity may enable covalent interactions with catalytic lysine or cysteine residues, enhancing target residence time.
Table 4: Docking Scores of Related Compounds
Pharmacokinetic Predictions
SwissADME predictions for the compound suggest moderate bioavailability (QED = 0.45) and blood-brain barrier permeability (logBB = −0.3). The hydroxyl group may facilitate Phase II glucuronidation, while the bromine atom could prolong half-life via reduced CYP450 metabolism .
Future Directions and Challenges
Synthesis Optimization
Developing regioselective bromoacetylation methods is critical. Microwave-assisted synthesis or flow chemistry could improve yields and purity, as demonstrated for related thiazoles .
Biological Evaluation
Priority assays should include:
-
Antitubercular Activity: DprE1 inhibition assays using recombinant enzyme.
-
Cytotoxicity Screening: NCI-60 panel testing to identify cancer-type specificity.
-
Covalent Target Identification: Chemoproteomic profiling using activity-based probes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume